molecular formula C8H9BrFN3O B14149372 2-(2-Bromo-4-fluoroanilino)acetohydrazide CAS No. 2351-02-2

2-(2-Bromo-4-fluoroanilino)acetohydrazide

Cat. No.: B14149372
CAS No.: 2351-02-2
M. Wt: 262.08 g/mol
InChI Key: KSHZHBDAEJKYLU-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluoroanilino)acetohydrazide is a chemical compound with the molecular formula C8H9N3OFBr. It is an important intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a bromo and fluoro substituent on the aniline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluoroanilino)acetohydrazide typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluoroanilino)acetohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

2-(2-Bromo-4-fluoroanilino)acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluoroanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents enhance its reactivity and binding affinity to biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromo and fluoro substituents on the aniline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

2351-02-2

Molecular Formula

C8H9BrFN3O

Molecular Weight

262.08 g/mol

IUPAC Name

2-(2-bromo-4-fluoroanilino)acetohydrazide

InChI

InChI=1S/C8H9BrFN3O/c9-6-3-5(10)1-2-7(6)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14)

InChI Key

KSHZHBDAEJKYLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)NCC(=O)NN

Origin of Product

United States

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